molecular formula C15H20FNO B2685684 1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine CAS No. 2034306-55-1

1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine

Cat. No.: B2685684
CAS No.: 2034306-55-1
M. Wt: 249.329
InChI Key: KWXUXUKFIQCYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butylbenzoyl)-3-(fluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a tert-butyl group, a benzoyl group, and a fluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzoyl chloride with 3-(fluoromethyl)azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzoyl)-3-(fluoromethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(4-tert-Butylbenzoyl)-3-(fluoromethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or nucleic acids, affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: Shares the tert-butylbenzoyl moiety but lacks the azetidine ring and fluoromethyl group.

    3-(Fluoromethyl)azetidine: Contains the azetidine ring and fluoromethyl group but lacks the tert-butylbenzoyl moiety.

Uniqueness

The presence of both the tert-butylbenzoyl and fluoromethyl groups on the azetidine ring makes it a versatile intermediate for various synthetic and industrial processes .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-9-11(8-16)10-17/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXUXUKFIQCYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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